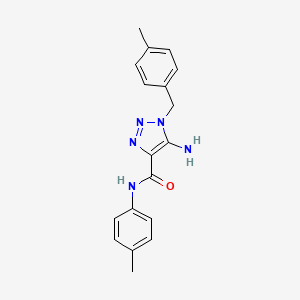![molecular formula C18H14ClN3O3 B2414562 1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one CAS No. 941887-87-2](/img/structure/B2414562.png)
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one, commonly known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDP belongs to the class of pyrazinone compounds and has been found to possess numerous biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives of pyrazinone, including compounds with similar structural motifs to 1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one, have been synthesized and evaluated for their antimicrobial properties. For example, a series of new pyrazoline and pyrazole derivatives were synthesized from α,β-unsaturated ketones, exhibiting significant antimicrobial activity against various organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Structural Elucidation and Analysis
The structural characterization of novel pyrazole derivatives has been a significant area of interest. For instance, a novel pyrazole derivative, synthesized from specific ketones and hydrazine derivatives, was fully characterized using various spectroscopic techniques and single-crystal X-ray diffraction. This derivative demonstrated the versatility of pyrazinone frameworks in synthesizing compounds with potential biological applications, emphasizing the importance of structural elucidation in understanding compound properties (Naveen et al., 2018).
Antimicrobial and Antifungal Activities
Further exploration into the antimicrobial and antifungal activities of pyrazinone derivatives revealed that these compounds exhibit a broad spectrum of biological effects. A study on the preparation of pyrazoline derivatives and their evaluation against various fungal strains highlighted the significant antifungal activity, indicating the potential of these compounds in treating fungal infections (Ozdemir et al., 2010).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-4-2-1-3-12(14)10-21-17-18(23)22(8-7-20-17)13-5-6-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJDQCMULTZAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN=C(C3=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxythian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2414479.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)


![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)



